molecular formula C23H20ClNO2S B2586254 1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole CAS No. 850933-19-6

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole

Cat. No. B2586254
CAS RN: 850933-19-6
M. Wt: 409.93
InChI Key: KTDNYWCBHCVQTD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be largely dictated by the indole core, which is aromatic and planar. The chlorobenzyl and methylbenzylsulfonyl groups would be attached to the indole ring, likely causing some steric hindrance and potentially influencing the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of indoles, benzylic compounds, and sulfonyl groups. This could include electrophilic aromatic substitution on the indole ring, nucleophilic substitution at the benzylic position, or reactions at the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indole core, the polar sulfonyl group, and the halogenated benzyl group could impact properties like solubility, melting point, boiling point, and reactivity .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(2-methylphenyl)methylsulfonyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2S/c1-17-8-2-3-10-19(17)16-28(26,27)23-15-25(22-13-7-5-11-20(22)23)14-18-9-4-6-12-21(18)24/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNYWCBHCVQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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